molecular formula C13H16O4 B1303143 Ethyl 2-(2-formylphenoxy)butanoate CAS No. 86602-60-0

Ethyl 2-(2-formylphenoxy)butanoate

Cat. No. B1303143
CAS RN: 86602-60-0
M. Wt: 236.26 g/mol
InChI Key: RFGGSVBDPHSMCU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylphenoxy)butanoate is a chemical compound that has been the subject of various studies due to its potential applications in the field of polymer chemistry and materials science. The compound is characterized by the presence of an ethyl ester moiety and a phenoxy group, which are common functional groups in organic chemistry. The studies on this compound have focused on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been reported in the literature. For instance, the synthesis of ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds has been achieved and these compounds have been used as chain transfer reagents in radical polymerizations of various vinyl monomers . Another study reported the synthesis of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl) acryloyl) phenoxy)acetate, which was characterized by FT-IR, 1H-NMR spectroscopy, ESI-MS, and X-ray single-crystal diffraction . These studies provide insights into the synthetic routes that can be potentially adapted for the synthesis of ethyl 2-(2-formylphenoxy)butanoate.

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been elucidated using various analytical techniques. For example, the crystal structure of a compound with a similar phenoxy and ethyl ester moiety was determined by X-ray diffraction, revealing a monoclinic structure with specific cell parameters . Another study on a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, also utilized X-ray diffraction to determine its monoclinic P21 space group and cell parameters . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and properties.

Chemical Reactions Analysis

The reactivity of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been explored in the context of polymer chemistry. The compounds synthesized in study were found to act as effective chain transfer reagents in radical polymerizations, indicating that they can undergo addition-fragmentation chain transfer reactions. This suggests that ethyl 2-(2-formylphenoxy)butanoate may also participate in similar chemical reactions, which could be useful in the synthesis of polymers with tailored properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 2-(2-formylphenoxy)butanoate have not been directly reported, the properties of structurally related compounds have been studied. For instance, the copolymerization of styrene with oxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates has been investigated, revealing information about the thermal stability and decomposition patterns of the resulting copolymers . These findings can provide a basis for predicting the behavior of ethyl 2-(2-formylphenoxy)butanoate under various conditions and its potential applications in materials science.

Scientific Research Applications

1. Application in Oxidative Metabolism Studies

Ethyl 2-(2-formylphenoxy)butanoate may be implicated in studies examining oxidative metabolism in biological systems. For instance, research conducted by Turini et al. (1998) investigated the oxidation of ethyl t-butyl ether (ETBE) by liver microsomes in rats. This study highlighted the roles of various cytochrome P450 isoforms in the oxidative metabolism of ETBE, a compound structurally related to Ethyl 2-(2-formylphenoxy)butanoate (Turini et al., 1998).

2. Role in Chemical Synthesis

Ethyl 2-(2-formylphenoxy)butanoate might be utilized in chemical synthesis processes. Zhu et al. (2003) described the use of similar compounds in the synthesis of tetrahydropyridines through a [4 + 2] annulation process. This study provides insights into the potential use of ethyl 2-(2-formylphenoxy)butanoate in organic synthesis, particularly in the creation of complex organic compounds (Zhu et al., 2003).

3. Implications in Pest Control Research

The compound may find applications in pest control research. Wimmer et al. (2007) explored the use of butanoate esters, which are structurally similar to Ethyl 2-(2-formylphenoxy)butanoate, in the development of novel insect control agents. These compounds, known as juvenogens, show potential as biochemically activated hormonogenic compounds in insect pest control (Wimmer et al., 2007).

4. Applications in Photochemical Reactions

Research into photochemical reactions may also involve Ethyl 2-(2-formylphenoxy)butanoate. Studies like the one by Tokuda et al. (1978) on the photochemical reactions of cycloalkanones in alcoholic solutions could provide a foundation for understanding how Ethyl 2-(2-formylphenoxy)butanoate behaves under similar conditions (Tokuda et al., 1978).

Safety And Hazards

Ethyl 2-(2-formylphenoxy)butanoate is classified as a GHS07 substance, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Ethyl 2-(2-formylphenoxy)butanoate is currently used for research purposes . Future directions may include further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

ethyl 2-(2-formylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGSVBDPHSMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377284
Record name ethyl 2-(2-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-formylphenoxy)butanoate

CAS RN

86602-60-0
Record name ethyl 2-(2-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Horaguchi, C Tsukada, E Hasegawa… - Journal of …, 1991 - Wiley Online Library
Ethyl 2-Formylphenoxyacetates and Ethyl 2-Acetylphenoxyacetates Page 1 Aug-Sept 1991 Photocyclization Reactions. Part 2 [1]. Synthesis of Dihydrobenzofuranols Using …
Number of citations: 11 onlinelibrary.wiley.com

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